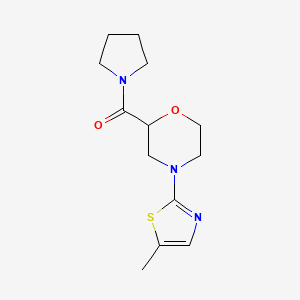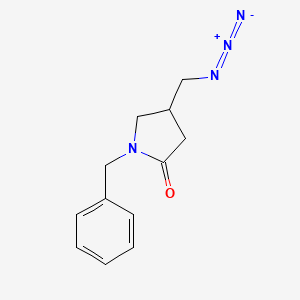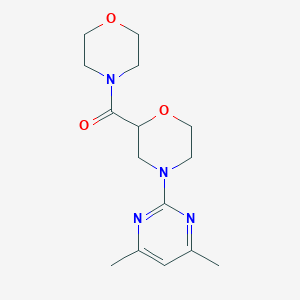![molecular formula C12H11Cl2N3OS B12263435 4-chloro-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263435.png)
4-chloro-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing a sulfur atom. The presence of chlorine atoms in both the pyrazole and thiophene rings adds to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the azetidin-3-yl intermediate. This intermediate is then reacted with 5-chlorothiophene-2-carbonyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-chloro-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
- 4-chloro-1-{[1-(5-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
Uniqueness
The unique combination of the pyrazole and thiophene rings, along with the presence of chlorine atoms, gives 4-chloro-1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11Cl2N3OS |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone |
InChI |
InChI=1S/C12H11Cl2N3OS/c13-9-3-15-17(7-9)6-8-4-16(5-8)12(18)10-1-2-11(14)19-10/h1-3,7-8H,4-6H2 |
InChI Key |
FUGRWDUNKPVGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B12263372.png)
![ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12263376.png)
![Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate](/img/structure/B12263401.png)

![3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12263404.png)
![N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B12263410.png)
![4-ethyl-3-[2-(5-methyl-1H-imidazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B12263425.png)
![6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12263429.png)
![4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263431.png)
![N,N,4-trimethyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12263452.png)
![5-chloro-N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12263454.png)
